molecular formula C₂₅H₃₁NO₆ B1139737 Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside CAS No. 60920-82-3

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside

Cat. No. B1139737
CAS RN: 60920-82-3
M. Wt: 441.52
InChI Key:
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Description

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is a biomedical compound with a molecular formula of C25H31NO6 . It plays a crucial role in the therapeutic intervention of diverse ailments . This compound demonstrates immense potential in modulating drug-resistant strains and addressing disorders pertaining to drug metabolism .


Synthesis Analysis

The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside involves condensation reactions . For instance, condensation of 4,6-di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside gave an alpha-D-linked disaccharide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da .


Chemical Reactions Analysis

The compound participates in various chemical reactions. For example, the reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H31NO6 . It is a part of the Monosaccharides class of compounds . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Therapeutic Intervention

This compound plays a crucial role in the therapeutic intervention of diverse ailments . It has been used in the biomedical sector for its potential in treating various diseases .

Modulating Drug-Resistant Strains

The compound demonstrates immense potential in modulating drug-resistant strains . This makes it a valuable tool in the fight against drug-resistant diseases .

Addressing Disorders Pertaining to Drug Metabolism

It has been found to be effective in addressing disorders pertaining to drug metabolism . This suggests its potential use in improving drug efficacy and reducing side effects .

Inhibitor of O-linked Glycosylation

It has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This application is particularly important in the study of protein function and cellular processes .

Inhibitor of 2,3 (O)-sialyltransferase

The compound has been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play a key role in cell-cell interactions and immune responses .

Disruption of Glycoprotein Targeting

It has been used to disrupt glycoprotein targeting in HT-29 cells . This application is significant in the study of protein trafficking and cellular function .

Antibacterial Activity

The compound has been found to thwart the proliferation of bacteria by selectively impeding their pivotal metabolic pathways . This suggests its potential use as an antibacterial agent .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXYTEIQFPXSSW-JYSSUKAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside

Q & A

Q1: What is the significance of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside in carbohydrate synthesis?

A1: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside serves as a crucial building block in synthesizing complex oligosaccharides. [, ] Its structure allows for selective modifications at various positions, enabling the construction of diverse carbohydrate molecules. For instance, it acts as a glycosyl acceptor, reacting with glycosyl donors like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide to form disaccharide structures. [] This controlled assembly of carbohydrates is essential for understanding their biological roles and developing potential therapeutics.

Q2: How does the allyl protecting group in Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside contribute to its synthetic utility?

A2: The allyl group in Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside serves as a protecting group for the hydroxyl group at the 3-position. [] This is crucial as it prevents unwanted side reactions at this position during synthesis. Additionally, the allyl group offers versatility. It can be selectively removed under mild conditions using reagents like chloro(tristriphenylphosphine)rhodium(I), revealing the free hydroxyl group for further modifications. [] Alternatively, it can undergo an interesting intramolecular O→N migration followed by reduction to a propylamino group, demonstrating its potential in generating diverse structures. [] This flexibility makes the compound valuable in constructing complex carbohydrates with defined structures.

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